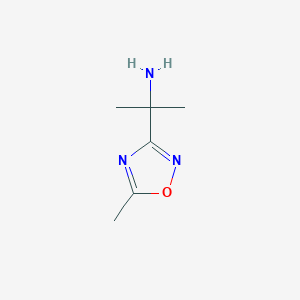

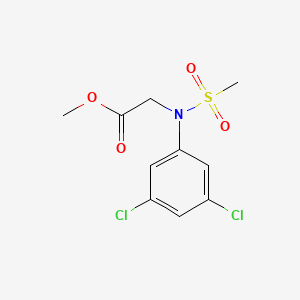

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Übersicht

Beschreibung

“2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Synthesis Analysis

The synthesis of oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Wissenschaftliche Forschungsanwendungen

Energetic Material Precursor

One application of derivatives of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine is in the synthesis of energetic material precursors. A study detailed the synthesis and crystal structure of a related compound, highlighting its potential as an energetic material precursor due to its intermolecular hydrogen bonds and strong π-interaction, which contribute to its stability and reactivity (Zhu et al., 2021).

Synthesis and Process Safety

Another research focused on a scalable synthesis method for 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, emphasizing a process safety-driven strategy. This study showcases the application of thermally stable compounds in synthesis and the importance of process safety in chemical production, demonstrating the compound's relevance in industrial chemistry (Likhite et al., 2016).

Insensitive Energetic Materials

Derivatives of this compound have also been synthesized for use as insensitive energetic materials. The synthesis and characterization of N-trinitroethylamino derivatives and energetic salts based on these compounds were explored, with findings indicating moderate thermal stabilities and insensitivity towards impact and friction, making them suitable for safer energetic materials (Yu et al., 2017).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant properties of 1,3,4-oxadiazol derivatives, including those related to this compound, has shown promising results. One study synthesized a series of derivatives and evaluated their activities, revealing some compounds with significant antibacterial and antioxidant properties (Saundane, Verma, & Katkar, 2013).

Anticancer Agents

Furthermore, compounds derived from this compound have been investigated for their potential as anticancer agents. A study synthesized benzimidazoles bearing an oxadiazole nucleus and screened them for in vitro anticancer activity, identifying several compounds with significant growth inhibition activity against various cancer cell lines (Rashid, Husain, & Mishra, 2012).

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine may also target similar biochemical pathways.

Mode of Action

The 1,2,4-oxadiazole moiety is known to interact with its targets, leading to changes in their function

Biochemical Pathways

Compounds with the 1,2,4-oxadiazole moiety have been shown to have anti-infective properties, suggesting they may affect pathways related to microbial growth and survival .

Result of Action

Given the anti-infective properties of compounds with the 1,2,4-oxadiazole moiety, it’s plausible that this compound may have similar effects .

Zukünftige Richtungen

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the development of novel efficient and convenient methods for synthesis of oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Biochemische Analyse

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxadiazole molecule .

Cellular Effects

Oxadiazoles have been shown to have a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and antimycobacterial properties. These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxadiazoles are known to be thermally stable compounds . Their stability, degradation, and long-term effects on cellular function would need to be observed in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways involving 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine are not well characterized. Oxadiazoles have been found to interact with various enzymes and cofactors

Eigenschaften

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4-8-5(9-10-4)6(2,3)7/h7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGFVKATFSDNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)

![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)

![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2537734.png)

![1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2537736.png)

![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)